Ionization Energy Differentiation: 2-Bromobiphenyl Exhibits Distinct Electronic Profile Relative to 2-Chlorobiphenyl and 2-Iodobiphenyl
A combined experimental and computational study quantified the ionization energies (IEs) of ortho-halogenated biphenyls using electron impact ionization. 2-Bromobiphenyl exhibits an experimentally determined ionization energy that is distinct from both 2-chlorobiphenyl and 2-iodobiphenyl, with the primary fragmentation channels—including direct halogen loss and HX elimination—proceeding via state-selective processes that depend critically on the halogen identity and dihedral angle [1]. The observed IE values, measured under identical experimental conditions, establish that the electronic properties of 2-bromobiphenyl cannot be approximated by its chloro or iodo analogs in any application where ionization behavior or gas-phase stability is relevant.
| Evidence Dimension | Ionization energy (IE) and primary fragmentation behavior |
|---|---|
| Target Compound Data | 2-Bromobiphenyl: IE value distinct from Cl and I analogs; fragmentation channels include direct Br loss, HBr loss, and HBr + H loss [1] |
| Comparator Or Baseline | 2-Chlorobiphenyl and 2-Iodobiphenyl: Quantifiably different IE values measured in the same study; fragmentation channels include direct halogen loss, HX loss, and HX + H loss [1] |
| Quantified Difference | Quantified difference in IE values (exact numerical IE values available in the primary publication); fragmentation cross-sections differ between halogen variants under identical electron impact conditions [1] |
| Conditions | Electron impact ionization mass spectrometry; coupled cluster quantum mechanical calculations (DLPNO-CCSD(T) level); experimental IE and AE determination |
Why This Matters
For analytical chemists developing GC-MS methods or mass spectrometry workflows, the distinct ionization and fragmentation signature of 2-bromobiphenyl enables unambiguous identification and quantification in complex mixtures containing halogenated biphenyl congeners.
- [1] Barclay M, Bjornsson R, Cipriani M, Terfort A, Fairbrother DH, Ingólfsson O. The role of the dihedral angle and excited cation states in ionization and dissociation of mono-halogenated biphenyls: a combined experimental and theoretical coupled cluster study. Phys Chem Chem Phys. 2019;21(8):4556-4567. DOI: 10.1039/c8cp07785a View Source
